(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19802619
InChI: InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3
SMILES:
Molecular Formula: C15H20BrNO3
Molecular Weight: 342.23 g/mol

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC19802619

Molecular Formula: C15H20BrNO3

Molecular Weight: 342.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H20BrNO3
Molecular Weight 342.23 g/mol
IUPAC Name tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3
Standard InChI Key XGXPBPXYRGHKHB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2Br

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate is C₁₅H₁₈BrNO₃, derived from the pyrrolidine backbone (C₄H₇N), tert-butyl carboxylate group (C₅H₉O₂), and 2-bromophenoxy moiety (C₆H₄BrO). The molecular weight is calculated as 340.21 g/mol, accounting for contributions from carbon (12.01 g/mol), hydrogen (1.01 g/mol), bromine (79.90 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₈BrNO₃
Molecular Weight340.21 g/mol
IUPAC Name(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2)Br
Chiral CenterC3 (S-configuration)

Stereochemical Considerations

The (S)-configuration at the pyrrolidine’s 3-position introduces chirality, which is critical for interactions with biological targets. Analogous compounds, such as (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate, demonstrate that stereochemistry influences binding affinity and metabolic stability. The 2-bromophenoxy group’s orientation may further modulate steric and electronic interactions in synthetic or biological contexts.

Synthesis and Optimization

Synthetic Routes

The synthesis of (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate likely involves multi-step strategies:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of diketones to form the pyrrolidine core .

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group at the pyrrolidine’s 1-position via reaction with di-tert-butyl dicarbonate under basic conditions .

  • Phenoxy Substitution: Mitsunobu reaction or nucleophilic aromatic substitution to install the 2-bromophenoxy group at the 3-position. For example, coupling 2-bromophenol with a pyrrolidine alcohol intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization
Boc Protection(Boc)₂O, DMAP, DCM, 0°C to RTHigh yield (>85%) with excess Boc anhydride
Mitsunobu Reaction2-Bromophenol, DEAD, PPh₃, THFOptimal at 0°C, 12h reaction

Purification and Characterization

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H, ¹³C), HPLC, and mass spectrometry ensure product integrity. Chiral HPLC confirms enantiomeric excess (>99% ee) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) due to the hydrophobic tert-butyl group but is soluble in dichloromethane, THF, and DMSO. Stability studies suggest decomposition above 200°C, with the Boc group susceptible to acidic hydrolysis .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.45–3.60 (m, 4H, pyrrolidine CH₂), 4.85 (m, 1H, C3-H), 6.80–7.40 (m, 4H, aromatic).

  • ¹³C NMR: δ 27.9 (tert-butyl CH₃), 80.1 (C=O), 115.0–131.0 (aromatic C), 155.0 (C-Br).

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